![molecular formula C21H25N3OS B3533354 3-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide](/img/structure/B3533354.png)
3-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide
Overview
Description
3-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its activity against Mycobacterium tuberculosis, making it a promising candidate for the development of new antitubercular agents .
Preparation Methods
The synthesis of 3-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide involves several steps. One common synthetic route includes the reaction of 3-phenylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-piperidin-1-ylphenylamine to yield the desired product . The reaction conditions typically involve the use of an inert atmosphere and anhydrous solvents to prevent unwanted side reactions.
Chemical Reactions Analysis
3-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide involves the inhibition of CTP synthetase PyrG. This enzyme is essential for the synthesis of CTP, a nucleotide required for DNA and RNA biosynthesis. By inhibiting PyrG, the compound disrupts the nucleotide metabolic network, leading to the inhibition of Mycobacterium tuberculosis growth .
Comparison with Similar Compounds
3-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide can be compared with other similar compounds, such as:
5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide: Both compounds inhibit CTP synthetase PyrG and show activity against Mycobacterium tuberculosis.
N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide: This compound shares a similar structure but lacks the phenyl group, which may affect its activity and specificity.
The uniqueness of this compound lies in its specific inhibition of PyrG and its potential as a lead compound for developing new antitubercular agents .
Properties
IUPAC Name |
3-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c25-20(14-9-17-7-3-1-4-8-17)23-21(26)22-18-10-12-19(13-11-18)24-15-5-2-6-16-24/h1,3-4,7-8,10-13H,2,5-6,9,14-16H2,(H2,22,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMRJELGGYLBFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-Bromophenyl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B3533284.png)
![2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3533300.png)
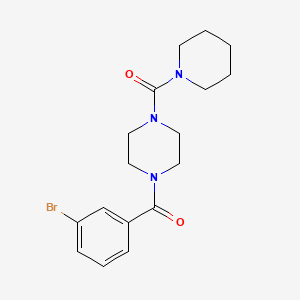
![2-[(1-benzoyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3533312.png)
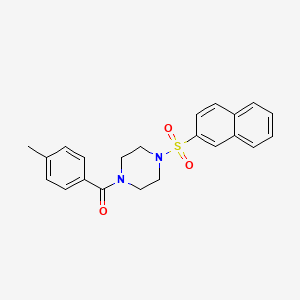
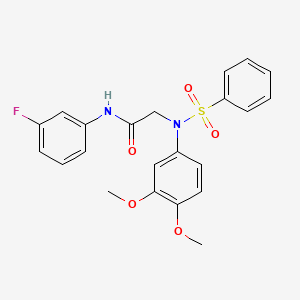
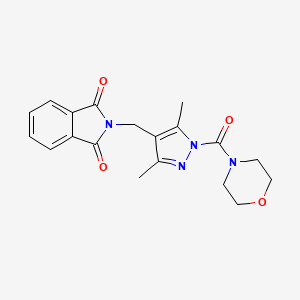
![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide](/img/structure/B3533326.png)
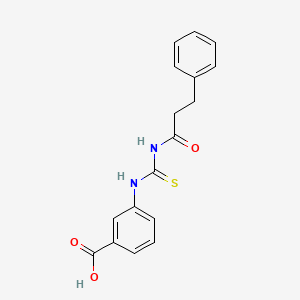
![N-({[3-(methylthio)phenyl]amino}carbonothioyl)-3-phenylpropanamide](/img/structure/B3533335.png)
![(E)-3-(2-CHLOROPHENYL)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE](/img/structure/B3533360.png)
![N-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-3-phenylpropanamide](/img/structure/B3533361.png)
![4-chloro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3533367.png)
